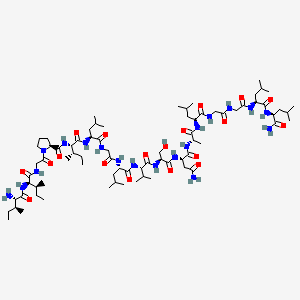
E3 Ligase Ligand-linker Conjugate 25
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E3 Ligase Ligand-linker Conjugate 25: is a specialized chemical compound used in the field of targeted protein degradation. It is a part of the proteolysis-targeting chimera (PROTAC) technology, which is designed to selectively degrade specific proteins within cells. This compound consists of a ligand that binds to an E3 ubiquitin ligase, a linker, and a ligand that targets the protein of interest. The formation of a ternary complex between the E3 ligase, the linker, and the target protein leads to the ubiquitination and subsequent proteasomal degradation of the target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 25 involves several steps:
Ligand Synthesis: The ligand for the E3 ubiquitin ligase is synthesized using standard organic synthesis techniques. This may involve the use of protecting groups, coupling reactions, and purification steps.
Linker Attachment: The linker is attached to the E3 ligase ligand through a series of chemical reactions, such as amide bond formation or click chemistry.
Target Ligand Synthesis: The ligand for the target protein is synthesized separately, following similar organic synthesis methods.
Conjugation: The final step involves conjugating the target ligand to the linker-E3 ligase ligand complex. .
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assessment .
Chemical Reactions Analysis
Types of Reactions:
Ubiquitination: The primary reaction involving E3 Ligase Ligand-linker Conjugate 25 is ubiquitination.
Conjugation Reactions: The synthesis of the conjugate involves various conjugation reactions, such as amide bond formation and click chemistry.
Common Reagents and Conditions:
Reagents: Common reagents include coupling agents (e.g., EDC, HATU), protecting groups (e.g., Boc, Fmoc), and solvents (e.g., DMF, DCM).
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) and at controlled temperatures to ensure the stability of intermediates and the final product
Major Products: The major product of these reactions is the this compound, which is characterized by its ability to form a ternary complex with the E3 ligase and the target protein, leading to targeted protein degradation .
Scientific Research Applications
Chemistry: E3 Ligase Ligand-linker Conjugate 25 is used in chemical research to study the mechanisms of targeted protein degradation and to develop new PROTACs with improved efficacy and selectivity .
Biology: In biological research, this compound is used to investigate the roles of specific proteins in cellular processes and to identify potential therapeutic targets for various diseases .
Medicine: this compound has significant potential in drug discovery and development. It is used to design novel therapeutics that can selectively degrade disease-causing proteins, offering a new approach to treating conditions such as cancer, neurodegenerative diseases, and viral infections .
Mechanism of Action
The mechanism of action of E3 Ligase Ligand-linker Conjugate 25 involves the formation of a ternary complex between the E3 ubiquitin ligase, the linker, and the target protein. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The degradation of the target protein leads to the modulation of cellular pathways and processes, providing a therapeutic effect .
Comparison with Similar Compounds
Cereblon Ligand-linker Conjugates: These compounds use cereblon as the E3 ligase and are commonly used in PROTAC technology.
Von Hippel-Lindau Ligand-linker Conjugates: These compounds use the von Hippel-Lindau E3 ligase and are also widely used in targeted protein degradation.
MDM2 Ligand-linker Conjugates: These compounds use MDM2 as the E3 ligase and are used in cancer research.
Uniqueness: E3 Ligase Ligand-linker Conjugate 25 is unique due to its specific ligand and linker combination, which provides high selectivity and efficacy in targeting specific proteins for degradation. This compound offers advantages in terms of stability, binding affinity, and the ability to induce efficient protein degradation .
Properties
Molecular Formula |
C36H53N7O6S |
|---|---|
Molecular Weight |
711.9 g/mol |
IUPAC Name |
tert-butyl 4-[1-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]azetidin-3-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C36H53N7O6S/c1-23-30(50-22-38-23)25-10-8-24(9-11-25)17-37-32(46)28-16-27(44)20-43(28)33(47)31(35(2,3)4)39-29(45)21-40-18-26(19-40)41-12-14-42(15-13-41)34(48)49-36(5,6)7/h8-11,22,26-28,31,44H,12-21H2,1-7H3,(H,37,46)(H,39,45)/t27-,28+,31-/m1/s1 |
InChI Key |
OSIBTBKEGGIXFJ-CKIYMEHHSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CC(C4)N5CCN(CC5)C(=O)OC(C)(C)C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CC(C4)N5CCN(CC5)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![sodium;[(3R,4R,5R,6S)-6-[[(1S,2S,5R,6S,10S,13S,18R)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] sulfate](/img/structure/B12370160.png)
![N-[(1S)-1-pyridin-2-ylethyl]-8-[4-(trifluoromethyl)phenyl]quinoline-3-carboxamide](/img/structure/B12370166.png)




![6-(3,4-dibromo-2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B12370186.png)


![2-[2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid](/img/structure/B12370211.png)
